molecular formula C6H3Br2NO3 B13032216 4,6-Dibromo-3-hydroxypicolinic acid

4,6-Dibromo-3-hydroxypicolinic acid

Cat. No.: B13032216
M. Wt: 296.90 g/mol
InChI Key: IQWAGONEJKBWSG-UHFFFAOYSA-N
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Description

4,6-Dibromo-3-hydroxypicolinic acid is a halogenated derivative of picolinic acid It belongs to the class of picolinic acid derivatives and is characterized by the presence of two bromine atoms at the 4th and 6th positions and a hydroxyl group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dibromo-3-hydroxypicolinic acid can be synthesized through a series of chemical reactions starting from furfural. The synthetic route involves the following steps :

    Cyano-amination: Furfural is reacted with a cyanide source and an ammonium source in the presence of a solvent.

    Amine Salt Formation: The resulting product undergoes amine salt formation.

    Bromination-Rearrangement: The amine salt is then subjected to bromination and rearrangement to yield 4,6-dibromo-3-hydroxypicolinonitrile.

    Nitrile Hydrolysis: The nitrile group is hydrolyzed to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned chemical steps. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-3-hydroxypicolinic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atoms can be reduced to form less halogenated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃).

Major Products

    Oxidation: Oxidized derivatives such as 4,6-dibromo-3-pyridinecarboxaldehyde.

    Reduction: Reduced derivatives with fewer bromine atoms.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

4,6-Dibromo-3-hydroxypicolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,6-dibromo-3-hydroxypicolinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their biological availability. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

    Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.

    Isonicotinic Acid: An isomer with the carboxyl group at the 4-position.

Uniqueness

4,6-Dibromo-3-hydroxypicolinic acid is unique due to the presence of bromine atoms at the 4th and 6th positions and a hydroxyl group at the 3rd position. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4,6-dibromo-3-hydroxypyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO3/c7-2-1-3(8)9-4(5(2)10)6(11)12/h1,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWAGONEJKBWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)C(=O)O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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